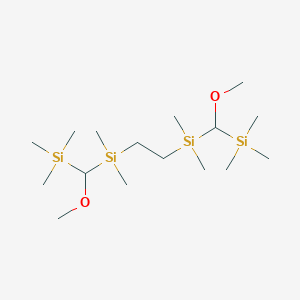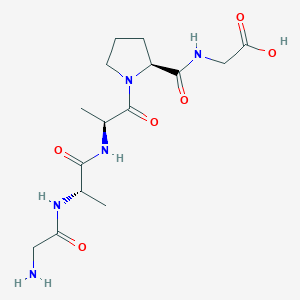
Glycyl-L-alanyl-L-alanyl-L-prolylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-alanyl-L-alanyl-L-prolylglycine is a peptide compound composed of five amino acids: glycine, L-alanine, L-alanine, L-proline, and glycine. Peptides like this compound play crucial roles in various biological processes and have significant applications in medicine, biochemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanyl-L-alanyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, offering an alternative method for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-alanyl-L-alanyl-L-prolylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using acids or enzymes.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as proline.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or performic acid.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for amine group modifications.
Major Products Formed
Hydrolysis: Glycine, L-alanine, L-proline, and their derivatives.
Oxidation: Oxidized forms of proline and other amino acids.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
Glycyl-L-alanyl-L-alanyl-L-prolylglycine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis, structure, and reactivity.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery systems and as a bioactive peptide with specific biological functions.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of Glycyl-L-alanyl-L-alanyl-L-prolylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and influencing their activity. For example, it may act as an enzyme inhibitor or activator, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-alanyl-L-alanine: A tripeptide with similar amino acid composition but lacking proline.
L-alanyl-L-glutamine: A dipeptide with different amino acids but similar peptide bond structure.
Cyclo(L-alanyl-glycine): A cyclic dipeptide with a different structural arrangement.
Uniqueness
Glycyl-L-alanyl-L-alanyl-L-prolylglycine is unique due to its specific sequence and the presence of proline, which introduces a kink in the peptide chain, affecting its conformation and biological activity. This structural uniqueness can result in distinct interactions with molecular targets and specific biological functions.
Properties
CAS No. |
742068-55-9 |
|---|---|
Molecular Formula |
C15H25N5O6 |
Molecular Weight |
371.39 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C15H25N5O6/c1-8(18-11(21)6-16)13(24)19-9(2)15(26)20-5-3-4-10(20)14(25)17-7-12(22)23/h8-10H,3-7,16H2,1-2H3,(H,17,25)(H,18,21)(H,19,24)(H,22,23)/t8-,9-,10-/m0/s1 |
InChI Key |
LGVNYXNLGAYEFX-GUBZILKMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one](/img/structure/B14207906.png)
![4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane](/img/structure/B14207909.png)
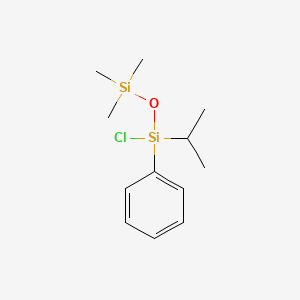
![1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione](/img/structure/B14207916.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl-](/img/structure/B14207917.png)

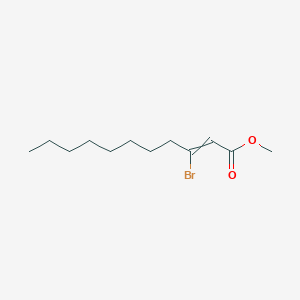
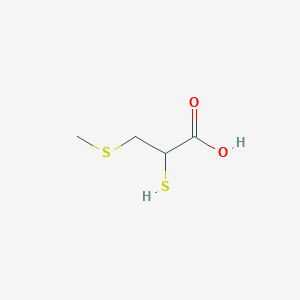
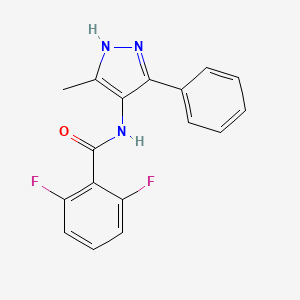

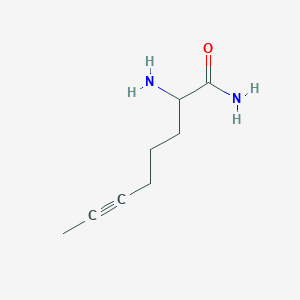
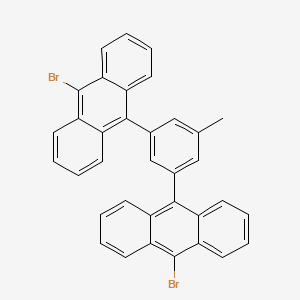
![Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14207966.png)
